molecular formula C9H14N3Na2O14P3 B1142497 Cytidine-5'-triphosphate CAS No. 123334-07-6

Cytidine-5'-triphosphate

Cat. No.: B1142497
CAS No.: 123334-07-6
M. Wt: 527.12
InChI Key:
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Description

CTP is a pyrimidine ribonucleoside 5'-triphosphate and a cytidine 5'-phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a CTP(4-) and a CTP(3-).
Cytidine-5'-triphosphate is a natural product found in Apis cerana and Homo sapiens with data available.
Cytidine Triphosphate is a cytosine derived nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety. Nucleotide metabolism is upregulated in cancer cells;  therefore, this nucleotide could be used as a biomarker to detect the presence of cancer cells.
Cytidine 5'-(tetrahydrogen triphosphate). A cytosine nucleotide containing three phosphate groups esterified to the sugar moiety.

Scientific Research Applications

  • CTP synthase, which catalyzes the formation of CTP, is a target for developing anticancer and antiviral agents. Bismethylene triphosphate nucleotides of uridine 4-phosphate analogues have been synthesized as potential inhibitors of CTP synthase (Taylor, Mirzaei, & Bearne, 2008).

  • Cytidine, in the form of cytidine 5′-diphosphate choline, is a major precursor in the synthesis of phosphatidylcholine in cell membranes. Its extracellular levels influence the synthesis and levels of cell membrane phospholipids (G.-coviella & Wurtman, 1992).

  • Cytidine 5'-triphosphate:cytidine 5'-monophosphate-3-deoxy-D-manno-octulosonate cytidylyltransferase (CMP-KDO synthetase) is involved in the formation of CMP-KDO, an important component in bacterial lipopolysaccharides. This enzyme's characterization contributes to understanding bacterial cell wall synthesis (Ray, Benedict, & Grasmuk, 1981).

  • An efficient biosynthesis system using extremophilic enzymes has been developed for manufacturing cytidine 5'-monophosphate (5'-CMP) in vitro. This approach offers a green and efficient method for industrial synthesis of 5'-CMP (Li et al., 2020).

  • The biosynthesis and separation of cytidine 5′-triphosphate (CTP) from cytidine 5′-monophosphate (CMP) have been studied, with new methods developed for analyzing cytidine compounds in biological samples (Shi et al., 2008).

  • Human ribonucleotide reductase from Molt-4F cells shows that CTP is involved in the activation of nucleoside diphosphate reductions, which is essential for DNA synthesis (Chang & Cheng, 1979).

Biochemical Analysis

Biochemical Properties

Cytidine-5’-triphosphate plays a crucial role in biochemical reactions. It prevents the action of aspartate carbamoyltransferase, an enzyme that participates in pyrimidine biosynthesis . Like ATP, CTP serves as a molecule of high energy and acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .

Cellular Effects

Cytidine-5’-triphosphate has significant effects on various types of cells and cellular processes. It is essential for cell growth and proliferation . By providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis, pyrimidine ribonucleotides like CTP are essential for cell growth and proliferation . Therefore, depleting pyrimidine ribonucleotide pools has long been considered a strategy to reduce cancer cell growth .

Molecular Mechanism

Cytidine-5’-triphosphate exerts its effects at the molecular level through several mechanisms. It acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . It also interacts with several enzymes such as 3-deoxy-manno-octulosonate cytidylyltransferase, uridine-cytidine kinase 2, and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase .

Temporal Effects in Laboratory Settings

The effects of Cytidine-5’-triphosphate can change over time in laboratory settings. For instance, a study showed that the expression of cytidine 50-triphosphate synthetase 1 (CTPS), a key enzyme for CTP biosynthesis in the pyrimidine metabolic pathway, contributes to epithelial-to-mesenchymal transition (EMT) progression, anti-cancer drug resistance, and cell migration in non-small-cell lung cancer (NSCLC) .

Metabolic Pathways

Cytidine-5’-triphosphate is involved in several metabolic pathways. It is a coenzyme in metabolic reactions like the synthesis of glycerophospholipids, where it is used for activation and transfer of diacylglycerol and lipid head groups, and glycosylation of proteins . It acts as an inhibitor of the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
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CAS No.

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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